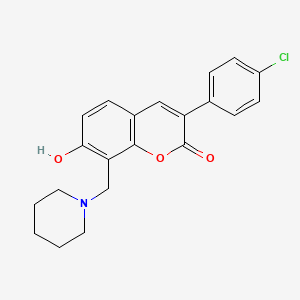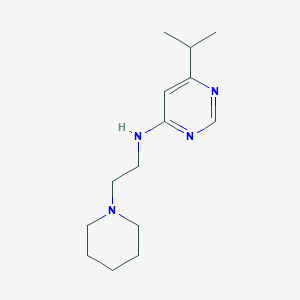
6-isopropyl-N-(2-piperidin-1-ylethyl)pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-isopropyl-N-(2-piperidin-1-ylethyl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
作用机制
The mechanism of action of 6-isopropyl-N-(2-piperidin-1-ylethyl)pyrimidin-4-amine involves the inhibition of specific protein kinases, including cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β). It binds to the ATP-binding site of these kinases, preventing their phosphorylation and subsequent activation. This leads to the disruption of various cellular processes, including cell cycle progression and signal transduction, ultimately resulting in cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-isopropyl-N-(2-piperidin-1-ylethyl)pyrimidin-4-amine are dependent on its mechanism of action. It has been reported to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and colon cancer. It also exhibits anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of inflammatory and neurodegenerative diseases.
实验室实验的优点和局限性
The advantages of using 6-isopropyl-N-(2-piperidin-1-ylethyl)pyrimidin-4-amine in lab experiments include its potent inhibitory activity against specific protein kinases, making it a useful tool for studying their role in various cellular processes. It is also relatively easy to synthesize and can be optimized for large-scale production. However, its limitations include its potential toxicity and limited selectivity towards specific kinases, making it necessary to use caution when conducting experiments.
未来方向
There are several future directions for the research and development of 6-isopropyl-N-(2-piperidin-1-ylethyl)pyrimidin-4-amine. One potential direction is the optimization of its selectivity towards specific protein kinases, making it a more effective therapeutic agent with fewer side effects. Another direction is the development of novel derivatives with improved potency and pharmacokinetic properties. Additionally, its potential applications in the treatment of inflammatory and neurodegenerative diseases warrant further investigation. Overall, the future of 6-isopropyl-N-(2-piperidin-1-ylethyl)pyrimidin-4-amine research is promising and holds great potential for the development of novel therapeutic agents.
合成方法
The synthesis of 6-isopropyl-N-(2-piperidin-1-ylethyl)pyrimidin-4-amine involves the reaction of 2-(piperidin-1-yl)ethanamine with 6-isopropyl-2-methylthio-4-pyrimidinamine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including nucleophilic substitution, elimination, and cyclization, resulting in the formation of the desired product. The synthesis method is relatively straightforward and can be optimized for large-scale production.
科学研究应用
6-isopropyl-N-(2-piperidin-1-ylethyl)pyrimidin-4-amine has potential applications in various scientific research areas, including medicinal chemistry, drug discovery, and biochemistry. It has been reported to exhibit potent inhibitory activity against certain protein kinases, which are involved in various cellular processes, including cell growth, differentiation, and apoptosis. Thus, it can be used as a lead compound for the development of novel kinase inhibitors with therapeutic potential.
属性
IUPAC Name |
N-(2-piperidin-1-ylethyl)-6-propan-2-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4/c1-12(2)13-10-14(17-11-16-13)15-6-9-18-7-4-3-5-8-18/h10-12H,3-9H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRPCVGYHYFQET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC=N1)NCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-isopropyl-N-(2-piperidin-1-ylethyl)pyrimidin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

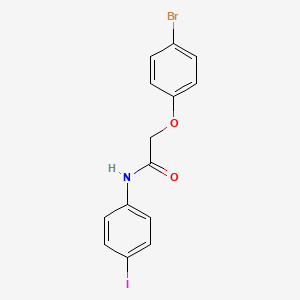
![{4-[2-(4-chlorophenyl)-4-morpholinyl]-4-oxobutyl}amine hydrochloride](/img/structure/B5914829.png)

![7-acetyl-3-(methylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5914848.png)
![N-(2-hydroxyethyl)-4-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzamide](/img/structure/B5914855.png)
![methyl 4-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzoate](/img/structure/B5914862.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-{[5-(3,4-dimethyl-5-nitrophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5914871.png)
![ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5914879.png)
![ethyl 5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5914885.png)
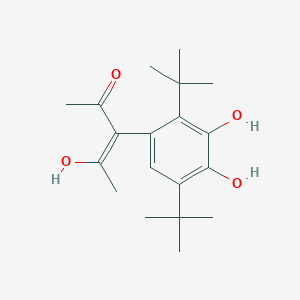
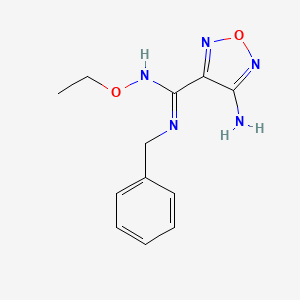
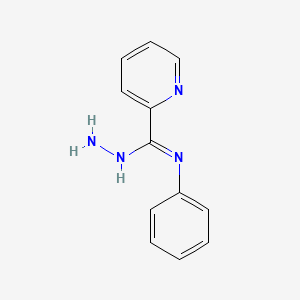
![N-(2-ethylphenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide](/img/structure/B5914913.png)
